5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile
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Overview
Description
5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile is an organic compound with the molecular formula C15H14N2O3. It is characterized by the presence of an amino group, a benzonitrile group, and a phenoxy group substituted with two methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 5-amino-2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenoxybenzonitriles.
Scientific Research Applications
5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,4-dimethoxybenzonitrile
- 5-Amino-2-fluorobenzonitrile
- 5-Amino-2-chlorobenzonitrile
Uniqueness
5-Amino-2-(3,5-dimethoxyphenoxy)benzonitrile is unique due to the presence of both amino and nitrile groups along with the dimethoxyphenoxy moiety. This combination of functional groups imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5-amino-2-(3,5-dimethoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C15H14N2O3/c1-18-12-6-13(19-2)8-14(7-12)20-15-4-3-11(17)5-10(15)9-16/h3-8H,17H2,1-2H3 |
InChI Key |
SKJLYBITXAJTSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C#N)OC |
Origin of Product |
United States |
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